2-{[(2,3-Dihydroxyphenyl)methyl]amino}-2-phenylacetic acid
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Overview
Description
2-{[(2,3-Dihydroxyphenyl)methyl]amino}-2-phenylacetic acid is a chemical compound with the molecular formula C15H15NO4 and a molecular weight of 273.28 g/mol . This compound is characterized by the presence of a phenylacetic acid moiety linked to a 2,3-dihydroxyphenylmethylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(2,3-dihydroxyphenyl)methyl]amino}-2-phenylacetic acid typically involves the reaction of 2,3-dihydroxybenzaldehyde with phenylacetic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-{[(2,3-dihydroxyphenyl)methyl]amino}-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-{[(2,3-dihydroxyphenyl)methyl]amino}-2-phenylacetic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(2,3-dihydroxyphenyl)methyl]amino}-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biochemical processes. It may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
3,4-Dihydroxyphenylacetic acid: A metabolite of dopamine with similar hydroxyl groups on the phenyl ring.
Phenylacetic acid: A simpler analog lacking the dihydroxyphenylmethylamino group.
Uniqueness: 2-{[(2,3-dihydroxyphenyl)methyl]amino}-2-phenylacetic acid is unique due to the presence of both the dihydroxyphenyl and phenylacetic acid moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(2,3-dihydroxyphenyl)methylamino]-2-phenylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c17-12-8-4-7-11(14(12)18)9-16-13(15(19)20)10-5-2-1-3-6-10/h1-8,13,16-18H,9H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZCMUUIEPMTIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NCC2=C(C(=CC=C2)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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